molecular formula C17H13N3O2S3 B4605522 N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-benzothiophene-3-carboxamide

N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-benzothiophene-3-carboxamide

Cat. No.: B4605522
M. Wt: 387.5 g/mol
InChI Key: PESAPSHJFFBGIA-UHFFFAOYSA-N
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Description

N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H13N3O2S3 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.01699019 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

Synthesis Techniques

Research has provided insights into synthetic approaches for creating derivatives of thieno[2,3-d]pyrimidine, a core component in N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-benzothiophene-3-carboxamide. One method involves cyclization reactions starting from esters or amides of 2-amino-thiophene-3-carboxylic acids, either through direct reaction with thiourea or via intermediates produced from reactions with methyl- or allyl-isothiocyanate (Sauter & Deinhammer, 1973).

Functionalization and Novel Scaffolds

A study detailed a novel synthesis route for 5-carboxamide-6-aryl analogues of thieno[2,3-d]pyrimidinedione, showcasing a two-step process that includes thio-alkylation followed by cyclization and dehydration. This approach allows for the late-stage functionalization of the core structure, contributing to a library of potentially bioactive compounds (O'Rourke et al., 2018).

Chemical Transformations and Applications

Innovative Transformation Routes

Research into novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes has yielded new pathways for thienopyrimidine synthesis. This includes the generation of new ring systems and the exploration of domino reactions for the synthesis of complex heterocycles, highlighting the chemical versatility of thieno[2,3-d]pyrimidine derivatives (Pokhodylo et al., 2010).

Antibacterial and Anti-inflammatory Activities

Derivatives synthesized from 2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones have been evaluated for their analgesic, anti-inflammatory, and ulcerogenic index activities, with some compounds showing potent activities in these areas. This suggests potential pharmacological applications for these derivatives beyond their core chemical interest (Alagarsamy et al., 2007).

Advanced Materials and Methodologies

Docking Studies and Antimicrobial Evaluation

A study focused on the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, incorporating docking studies to evaluate their antimicrobial potential. This approach exemplifies the integration of computational and experimental methods in the development of new compounds with potential application in combating microbial resistance (Spoorthy et al., 2021).

Properties

IUPAC Name

N-(6-ethyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-3-yl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S3/c1-2-9-7-11-15(25-9)18-17(23)20(16(11)22)19-14(21)12-8-24-13-6-4-3-5-10(12)13/h3-8H,2H2,1H3,(H,18,23)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESAPSHJFFBGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)NC(=S)N(C2=O)NC(=O)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-benzothiophene-3-carboxamide
Reactant of Route 2
N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-benzothiophene-3-carboxamide
Reactant of Route 4
N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-benzothiophene-3-carboxamide
Reactant of Route 5
N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-benzothiophene-3-carboxamide
Reactant of Route 6
N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-benzothiophene-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.